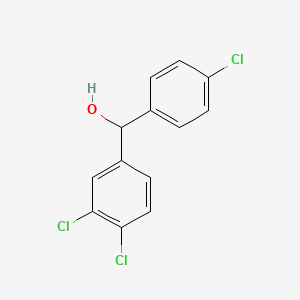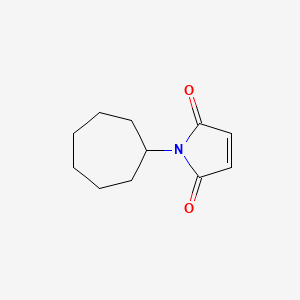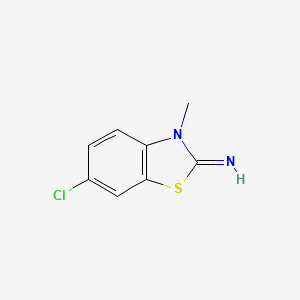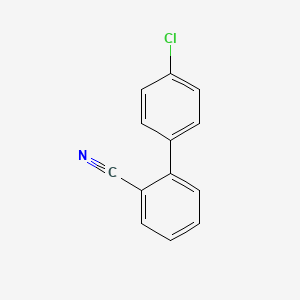
2-(4-Chlorophenyl)benzonitrile
説明
“2-(4-Chlorophenyl)benzonitrile” is a chemical compound with the molecular formula C13H8ClN and a molecular weight of 213.67 . It is also known by its IUPAC name 4’-chloro [1,1’-biphenyl]-2-carbonitrile .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that its molecular weight is 213.67 , but other properties such as melting point, boiling point, and solubility are not provided.
科学的研究の応用
Analytical Methods in Toxicology
2-(4-Chlorophenyl)benzonitrile, along with similar compounds, has applications in toxicological analysis. For instance, a high-performance liquid chromatographic assay was developed for chlorophenoxy and benzonitrile herbicides to aid in the diagnosis of acute poisoning. This method can resolve chlorophenoxy/benzonitrile mixtures, highlighting its significance in toxicological studies (Flanagan & Ruprah, 1989).
Photochemical Applications
Research has been conducted on the photochemical decarboxylation of 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid, leading to the production of benzonitrile. This process demonstrates the potential of this compound in photochemical applications, particularly in the formation of thiazoles and thiazolines (Suzuki et al., 1976).
Synthesis of Derivatives for Antimicrobial Activity
In a recent study, 5-chloro-2-hydroxy-benzonitrile, a key starting material related to this compound, was synthesized and used to produce compounds with significant antibacterial and antifungal activities (Kumar et al., 2022).
In-vitro Antitumor Activity
Another study focused on the synthesis of a ligand involving 4-(2-bromoacetyl)benzonitrile, which demonstrated potential anticancer activity against human monocytic cells. This shows the relevance of benzonitrile derivatives in cancer research and treatment (Bera et al., 2021).
Gas Chromatography for Drug Substance Analysis
This compound has been used in developing gas chromatographic methods for determining its content in drug substances, indicating its relevance in pharmaceutical quality control (Reddy et al., 2013).
Synthesis of Water-Soluble Compounds for Biological Studies
Studies on the synthesis of water-soluble compounds involving benzonitrile derivatives have shown promising results in biological applications, especially in DNA binding and the study of apoptosis (Zafar et al., 2019).
作用機序
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds typically undergo reactions at the benzylic position . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Benzylic compounds are known to influence various biochemical pathways due to their reactivity .
Result of Action
The reactivity of benzylic compounds often leads to various molecular and cellular effects .
生化学分析
Biochemical Properties
2-(4-Chlorophenyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as cytochrome P450, leading to altered metabolic pathways. The compound can also bind to DNA and proteins, causing changes in their structure and function. These interactions can result in the modulation of gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent and can be observed through various biochemical and histological analyses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. The distribution of the compound can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often determined by specific targeting signals and post-translational modifications. The presence of this compound in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-(4-chlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVLXVPKPEZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362724 | |
| Record name | 2-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89346-58-7 | |
| Record name | 2-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




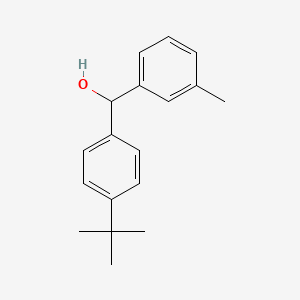
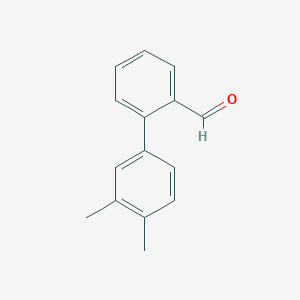

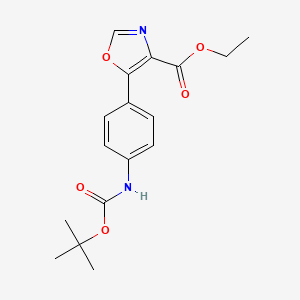
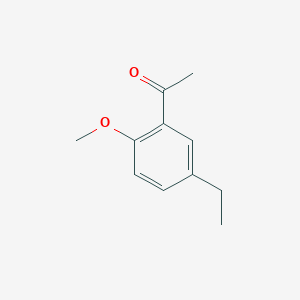
![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)
